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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884

An In-depth Technical Guide to 5-Methyl-2-
hepten-4-one

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and analysis of 5-Methyl-2-hepten-4-one, a key aroma compound. The information
is intended for researchers, scientists, and professionals in the fields of chemistry, food
science, and drug development.

Chemical Properties and Structure

5-Methyl-2-hepten-4-one, also widely known as Filbertone, is a naturally occurring organic
compound primarily recognized as the principal flavor component of hazelnuts.[1][2] It is a
member of the enone class of organic compounds, characterized by a ketone functional group
conjugated with a carbon-carbon double bond.[1][3] The molecule exists as stereoisomers, with
the (E)-isomer being the most common.[4][5] The (S)-enantiomer is noted as the key flavor
compound in hazelnuts.[6]

Identifiers and Structure

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1233884?utm_src=pdf-interest
https://www.benchchem.com/product/b1233884?utm_src=pdf-body
https://www.benchchem.com/product/b1233884?utm_src=pdf-body
https://www.researchgate.net/publication/337838964_Scalable_Preparation_of_Enantioenriched_S-5-methylhept-2-en-4-one_Synthesis_and_Aroma_Properties_of_Achiral_Analogues_Thereof
https://precision.fda.gov/ginas/app/ui/substances/7d4b588c-3750-44b7-9671-25ce47982aed
https://www.researchgate.net/publication/337838964_Scalable_Preparation_of_Enantioenriched_S-5-methylhept-2-en-4-one_Synthesis_and_Aroma_Properties_of_Achiral_Analogues_Thereof
https://www.chemicalbook.com/SpectrumEN_110-93-0_1HNMR.htm
https://patents.google.com/patent/CN102030626A/en
https://www.femaflavor.org/flavor-library/5-methyl-2-hepten-4-one
https://spectrabase.com/spectrum/FEU9R2n4Qwz
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Value
IUPAC Name (E)-5-Methylhept-2-en-4-one[4]

Filbertone, (E)-5-Methyl-2-hepten-4-one,
Synonyms

Hazelnut ketone[7][8]

81925-81-7 ((E)-isomer), 102322-83-8 (racemic)
CAS Number

[417]

Molecular Formula

CsH140O[4][9]

SMILES CCC(C)C(=0)/C=CIC[4]
e 1S/C8H140/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2, 1-
n
3H3/b6-4+[4]
InChiKey ARIJWAURHQDJJAC-GQCTYLIASA-N[4]

Physicochemical Properties

Property Value Reference
Molecular Weight 126.20 g/mol [4]
Appearance Colorless to yellow clear liquid [10]

Boiling Point 167-170 °C at 101.3 kPa [71[11]
Density 0.845 - 0.851 g/mL at 20-25 °C  [7][11]
Refractive Index 1.4400 - 1.4450 at 20 °C [10][11]

Solubility

Slightly soluble in water;
soluble in chloroform,

methanol, and oils.

[7]

Vapor Pressure

2.48-13.89 hPa at 20-50°C

[7]

Experimental Protocols
Synthesis of (S)-5-Methylhept-2-en-4-one
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A chemoenzymatic synthesis route for enantioenriched (S)-5-methylhept-2-en-4-one has been
reported with an overall yield of 39%.[6] The following is a summary of the key steps.

Step 1: Synthesis of Ethyl (S)-4-methyl-3-oxohexanoate This step involves the reaction of
(S)-2-methylbutanoic acid with carbonyldiimidazole (CDI), followed by reaction with potassium
ethyl malonate and magnesium chloride. The product is purified by vacuum distillation.[11]

Step 2: Enzymatic Hydrolysis The resulting ethyl ester is hydrolyzed using Novozym 435 in a
phosphate buffer to yield (S)-4-methyl-3-oxohexanoic acid.[11]

Step 3: Aldol Condensation The keto acid is then reacted with acetaldehyde in the presence of
a phase-transfer catalyst (TBAHSO4) to produce (S,E)-2-hydroxy-5-methylhept-4-one.
Purification is achieved through vacuum distillation.[11]

Step 4: Dehydration The final step involves the dehydration of the ketol using p-toluenesulfonic
acid monohydrate in cyclohexane at 70 °C. The product, (S)-5-methylhept-2-en-4-one, is
purified by vacuum distillation.[11]
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Synthesis of (S)-5-Methylhept-2-en-4-one
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Chemoenzymatic synthesis workflow for (S)-5-Methylhept-2-en-4-one.

Purification

The primary method for purifying 5-Methyl-2-hepten-4-one, as indicated in synthetic
procedures, is vacuum distillation.[6][11] This technique is suitable for separating the relatively
volatile product from less volatile starting materials, byproducts, and catalysts.

For smaller scale or analytical purposes, purification can be achieved by column
chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane
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and ethyl acetate. The progress of the purification can be monitored by thin-layer
chromatography (TLC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
different types of protons in the molecule. The vinyl protons of the a,3-unsaturated system
will appear in the downfield region (typically 6-7 ppm). The proton at the chiral center (C5)
would be a multiplet due to coupling with adjacent protons. The methyl and ethyl groups will
show characteristic splitting patterns (doublet for the C5-methyl, triplet and quartet for the
ethyl group).

e 13C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon
of the ketone will be the most downfield signal (around 200 ppm). The two olefinic carbons
will appear in the range of 120-150 ppm. The remaining aliphatic carbons will be found in the
upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-Methyl-2-hepten-4-one is characterized by a
molecular ion peak (M*) at m/z 126.[5] Common fragmentation patterns for ketones include a-
cleavage and McLafferty rearrangement.

Predicted Mass Spectrometry Fragmentation

[C8H140]* (m/z 126)

o-cleavage /0-cleavage \o-cleavage McLafferty

[M-CH3]* (m/z 111) [M-C2H5]* (m/z 97) [M-C3H7]* (m/z 83) [M-C4H70]* (m/z 57)
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Predicted fragmentation pathways for 5-Methyl-2-hepten-4-one in MS.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-hepten-4-one will show characteristic absorption bands. A
strong band around 1670-1690 cm~1 corresponds to the C=0 stretching of the a,B3-unsaturated
ketone. The C=C stretching vibration will appear around 1620-1640 cm~1. The C-H stretching
vibrations for the aliphatic and vinylic protons will be observed around 2850-3000 cm~! and
3000-3100 cm~1, respectively.

Biological Activity and Safety

5-Methyl-2-hepten-4-one is primarily known for its sensory properties and is widely used as a
flavoring agent in the food industry and as a fragrance ingredient.[1][8] It is listed as "Generally
Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA),
with the FEMA number 3761.[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 5-Methyl-2-
hepten-4-one and concluded that there are "no safety concern at current levels of intake when
used as a flavouring agent".[12] A safety assessment by the Research Institute for Fragrance
Materials (RIFM) also supports its safe use in fragrance applications.[10]

To date, there is no significant evidence suggesting that 5-Methyl-2-hepten-4-one is involved
in any specific biological signaling pathways beyond its interaction with olfactory and gustatory
receptors. Its primary role in a biological context is as a stimulant of the senses of smell and
taste.

Conclusion

5-Methyl-2-hepten-4-one is a well-characterized molecule of significant interest to the flavor
and fragrance industries. Its chemical properties are well-documented, and several synthetic
routes, including enantioselective methods, have been established. Standard analytical
techniques such as NMR, MS, and IR spectroscopy are sufficient for its identification and
characterization. Based on current toxicological data, it is considered safe for its intended uses
in food and consumer products. Further research could explore its biosynthetic pathways in
hazelnuts and the structure-activity relationships of its various isomers and analogs on sensory
perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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